[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Description
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic compound characterized by two distinct moieties:
- Anilino-oxoethyl group: A 3,5-dimethoxy-substituted aniline linked to a ketone via an ethyl chain.
- 4-Chlorophenyl acetate group: A phenyl ring substituted with a chlorine atom at the para position, esterified to an acetate group. The chlorine atom contributes to lipophilicity and may affect biological activity or crystallization behavior.
This compound belongs to a broader class of arylacetate derivatives, often studied for their structural diversity and applications in medicinal chemistry or agrochemicals .
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-23-15-8-14(9-16(10-15)24-2)20-17(21)11-25-18(22)7-12-3-5-13(19)6-4-12/h3-6,8-10H,7,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYDGHQDQDZCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 3,5-dimethoxyaniline with an appropriate oxoethylating agent, followed by esterification with 4-chlorophenylacetic acid. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted products, depending on the nucleophile or electrophile employed .
Scientific Research Applications
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations in the Arylacetate Group
Key analogs differ in substituents on the phenyl ring of the acetate moiety, as reported in crystallographic studies ():
Analysis :
- The 4-chlorophenyl group in the target compound provides moderate lipophilicity compared to fluorinated analogs. Chlorine’s larger atomic radius may improve crystal packing efficiency, as seen in related agrochemicals (e.g., anilofos derivatives in ) .
- Fluorine substituents (e.g., 2,4-difluoro) increase polarity, which could enhance aqueous solubility but reduce membrane permeability .
Modifications in the Anilino-oxoethyl Group
Variations in the aniline ring substituents significantly impact electronic and steric properties:
Analysis :
- Methoxy vs. This could influence crystallinity or binding to biological targets .
- Phenoxyacetate vs. Phenylacetate: The phenoxy group in introduces an ether linkage, likely reducing ester hydrolysis susceptibility compared to the target compound’s acetate .
Structural Validation and Crystallographic Trends
Crystallographic data for these compounds are often resolved using SHELX software ().
Biological Activity
The compound [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.80 g/mol. The structure features a dimethoxyaniline moiety and a chlorophenyl acetate component, which are believed to contribute to its biological effects.
Research indicates that compounds with similar structural motifs often exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of acetates and anilines have been shown to inhibit specific enzymes, which could be relevant for the compound's activity against certain diseases.
- Antioxidant Properties : Compounds containing methoxy groups often display antioxidant activity, which can protect cells from oxidative stress.
- Modulation of Signaling Pathways : Certain analogues have been reported to influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
A study focusing on related compounds demonstrated that derivatives with similar structures exhibited significant anticancer properties. For example, compounds targeting the SENP1 enzyme have shown promise in prostate cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells .
Antiviral Activity
Another area of interest is the potential antiviral activity of this compound. Research on related anilino derivatives has shown efficacy against various viruses, suggesting that this compound may also possess similar properties .
Case Studies
- Prostate Cancer Inhibition : In vitro studies demonstrated that compounds structurally related to this compound inhibited SENP1 with IC50 values in the low micromolar range, leading to reduced cell viability in prostate cancer cell lines .
- Antiviral Efficacy : Analogues were tested for their ability to inhibit human adenovirus (HAdV), with selectivity indexes greater than 100 indicating strong antiviral potential while maintaining low cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Anticancer | SENP1 inhibitors | 0.27 | >100 |
| Antiviral | HAdV inhibitors | <0.5 | >100 |
Table 2: Structural Features and Biological Implications
| Structural Feature | Implication |
|---|---|
| Dimethoxy group | Potential antioxidant properties |
| Chlorophenyl moiety | Enhanced lipophilicity and bioactivity |
| Anilino derivative | Enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
